3-Nitrophenylacetonitrile
Overview
Description
3-Nitrophenylacetonitrile is an organic compound with the chemical formula C8H6N2O2. It is a yellowish, crystalline solid with a peculiar odor. This compound is primarily used in the field of organic synthesis as a building block for various chemical reactions .
Scientific Research Applications
3-Nitrophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various organic molecules.
Biology: Studied for its biochemical effects and potential use in biological assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of dyes, pharmaceutical intermediates, and other organic compounds.
Mechanism of Action
Target of Action
It’s known to be a building block in organic synthesis .
Mode of Action
It’s known that it can react with isopropyl alcohol, cyclohexyl alcohol, and benzyl alcohol at high temperatures .
Biochemical Pathways
A study mentions the use of nitrilases with significant nitrile hydratase activity for benzylic amide biosynthesis . This suggests that 3-Nitrophenylacetonitrile might be involved in similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenylacetonitrile can be synthesized by reacting phenylacetonitrile with nitric acid. The specific preparation method involves dissolving phenylacetonitrile in sulfuric acid, then adding nitric acid, and stirring the reaction at low temperature for a period of time. The product is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound can involve the use of ferrous iron cyanide salt in a solvent under the action of cuprous chloride and/or cuprous bromide as a catalyst under heating conditions. This method is advantageous as it lowers the toxicity of the cyanidation reaction and reduces the cost of reactants .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoic esters.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Common reagents include reducing agents like lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Benzoic esters.
Reduction: Amines.
Substitution: Substituted nitriles.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar in structure but with the nitro group in the para position.
2-Nitrophenylacetonitrile: Similar in structure but with the nitro group in the ortho position.
Uniqueness
3-Nitrophenylacetonitrile is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the chemical and physical properties of the compound, making it distinct from its isomers .
Properties
IUPAC Name |
2-(3-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKEPUFQMUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211151 | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-50-1 | |
Record name | (3-Nitrophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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